2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H15NO6 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Peptide Modification
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid, as part of the broader family of tert-butyloxycarbonyl (Boc)-protected amino acids, plays a crucial role in peptide synthesis and modification. The tert-butyloxycarbonyl group is a common protecting group used in peptide synthesis to prevent unwanted side reactions. It provides stability during the synthesis process and is removed under mild conditions to yield the desired product. For instance, research demonstrates the efficient synthesis of unnatural amino acids that mimic peptide β-strands, incorporating Boc-protected derivatives into peptides through standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000). This showcases the material's versatility in creating complex peptide structures.
Enantioselective Synthesis and Stereochemistry
This compound is also instrumental in enantioselective synthesis, where creating molecules with specific stereochemistry is crucial. For example, the synthesis of enantiomerically pure cyclopropane amino acids demonstrates the role of Boc-protected intermediates in achieving the desired stereochemical outcomes, facilitating the synthesis of molecules with precise 3D orientations (Jiménez et al., 2001). These methodologies are pivotal in the creation of bioactive molecules and pharmaceuticals with defined chiral properties.
Chemical Modification and Drug Development
The tert-butoxycarbonyl group's chemistry is exploited in various synthetic strategies aimed at modifying bioactive compounds or developing new drugs. For instance, the synthesis of analogs and derivatives that involve the tert-butoxycarbonyl group can lead to compounds with enhanced pharmacological properties. Such strategies often involve complex reactions where the tert-butoxycarbonyl group serves to protect functional groups or facilitate the introduction of new functional groups into the molecule (Heydari et al., 2007).
Advances in Organic Synthesis Techniques
In organic synthesis, the development of new methods to create or manipulate molecules is of paramount importance. Research involving this compound and related compounds has led to advancements in synthesis techniques, such as the creation of new coupling reagents or the development of catalysts for more efficient reactions. These advances not only expand the toolkit available to chemists but also improve the efficiency and selectivity of synthetic processes (Thalluri et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is used in peptide synthesis as a protecting group for the amino group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it an ideal protecting group in peptide synthesis.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound protects the amino group during peptide synthesis . The Boc group can be removed under acidic conditions or high temperatures , allowing the amino group to participate in peptide bond formation . The compound can also participate in nucleophilic substitution reactions through intramolecular hydrogen bonding .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides and other peptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound can also be used in the synthesis of other bioactive compounds, such as glucosamine synthase inhibitors and myosin kinase inhibitors .
Pharmacokinetics
The compound’s solubility in various solvents has been reported . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The compound’s action results in the formation of peptides through peptide bond formation . The compound can also participate in the synthesis of other bioactive compounds . The removal of the Boc group from the compound under acidic conditions or high temperatures allows the amino group to participate in these reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as the Boc group can be removed under acidic conditions . The compound’s solubility in various solvents can also influence its reactivity and efficacy . Furthermore, the compound’s stability and reactivity can be influenced by temperature, as the Boc group can be removed at high temperatures .
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBSNGOUCJPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456244 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61172-71-2 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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